molecular formula C13H13N3O2 B2628505 7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1454587-77-9

7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2628505
CAS RN: 1454587-77-9
M. Wt: 243.266
InChI Key: VCYKIDOPGKDZSF-UHFFFAOYSA-N
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Description

7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as Ro 04-6790, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrazinones and has been found to exhibit various biological activities.

Scientific Research Applications

Antiviral Activity

The compound’s structural features make it a promising candidate for antiviral research. Researchers have investigated its potential against viral infections, including hepatitis B virus (HBV). Notably, 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives (THPP) have been identified as inhibitors of HBV core protein conformational modulators (CpAMs) . These CpAMs play a crucial role in regulating HBV replication, and inhibiting them could lead to novel therapeutic strategies.

Medicinal Chemistry

In the realm of medicinal chemistry, scientists have explored the synthesis and modification of THPP derivatives. These efforts aim to enhance their pharmacological properties, bioavailability, and selectivity. Researchers have designed and tested various analogs to optimize drug-like characteristics .

Material Science

Beyond biological applications, THPP compounds may find utility in material science. Researchers investigate their potential as building blocks for functional materials, such as sensors, catalysts, or optoelectronic devices.

properties

IUPAC Name

7-hydroxy-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-2-4-9(5-3-8)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKIDOPGKDZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

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